N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-isopropylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C15H19NO3S and its molecular weight is 293.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-isopropylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound based on available literature, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C15H18N4O3S
- Molecular Weight : 334.393 g/mol
This structure includes a thienyl moiety with a dioxido group, which is significant for its biological activity.
The primary mechanism of action for this compound appears to involve the inhibition of specific enzymes related to DNA repair processes. Research indicates that compounds with similar structural features can inhibit tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in repairing topoisomerase II-mediated DNA damage. Inhibition of TDP2 can sensitize cancer cells to chemotherapeutic agents by preventing the repair of DNA double-strand breaks induced by these drugs .
Structure-Activity Relationship (SAR)
A systematic investigation into the SAR has revealed that modifications to the thienyl and acetamide moieties significantly affect the compound's potency. For example:
Modification | Effect on Activity |
---|---|
Substitution at N-position | Loss of activity when replaced with bulky groups |
Alteration in the dioxido group | Enhanced binding affinity for TDP2 |
Variations in the aromatic ring | Changes in solubility and cellular uptake |
These findings suggest that maintaining specific functional groups is crucial for retaining biological activity .
Biological Assays and Findings
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on TDP2 with IC50 values in the low micromolar range. For instance:
- IC50 against TDP2 : Approximately 22 μM
- Cellular Sensitization : Enhanced sensitivity of cancer cell lines to etoposide when treated with this compound.
These results underscore the potential of this compound as a therapeutic agent in combination with existing chemotherapeutics .
Case Studies
-
Study on Cancer Cell Lines :
- A study evaluated the effects of this compound on various cancer cell lines. The results indicated that treatment led to increased apoptosis rates compared to controls when combined with topoisomerase inhibitors.
-
Mechanistic Study :
- Another research effort focused on elucidating the mechanism by which this compound inhibits TDP2. It was found that it competes with DNA for binding to TDP2, thus preventing the enzyme from performing its repair function.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-11(2)13-4-6-14(7-5-13)16(12(3)17)15-8-9-20(18,19)10-15/h4-9,11,15H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWMUNAZIJRZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.